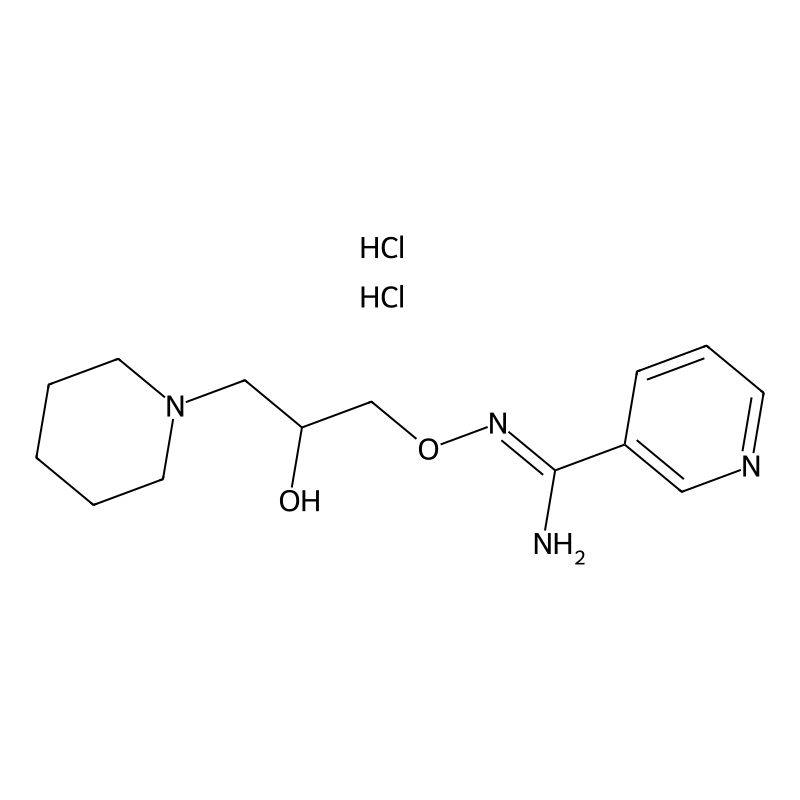

N'-(2-hydroxy-3-piperidin-1-ylpropoxy)pyridine-3-carboximidamide;dihydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Availability

Information on BGP-15 is found primarily in compound databases such as PubChem [] and DrugBank []. These entries provide details on the chemical structure, identifiers, and predicted properties, but lack specific information on research applications.

Potential Research Areas

The structure of BGP-15 suggests potential areas for investigation. The presence of a pyridine ring and a carboximidamide group might indicate interest in its interaction with nicotinic receptors or other enzymes that utilize nicotinamide as a substrate. The piperidine ring system is present in many bioactive molecules, suggesting a possibility for other pharmacological activities.

Further Research

More in-depth research into BGP-15 would be required to determine its specific biological effects and potential therapeutic applications. This might involve studies on isolated enzymes, cellular assays, or animal models.

N'-(2-hydroxy-3-piperidin-1-ylpropoxy)pyridine-3-carboximidamide;dihydrochloride, also known as BGP-15, is a chemical compound with the molecular formula C₁₄H₂₄Cl₂N₄O₂ and a molecular weight of approximately 351.3 g/mol. This compound features a pyridine ring substituted with a carboximidamide group, along with a piperidine moiety that contributes to its biological activity. The dihydrochloride salt form enhances its solubility in aqueous environments, making it suitable for various applications in medicinal chemistry and pharmacology .

- No specific information on the toxicity or hazards of BGP-15 is available in public scientific databases.

- As with any new compound, caution and proper handling procedures are recommended during research involving BGP-15.

- Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.

- Reduction: It can be reduced via reducing agents like sodium borohydride or lithium aluminum hydride.

- Substitution Reactions: Nucleophilic substitution is common, allowing the piperidinyl group to be replaced by various nucleophiles under suitable conditions.

BGP-15 has been investigated for its biological properties, particularly in the context of neuroprotection and metabolic regulation. It has shown potential in enhancing glucose metabolism and exerting protective effects on neuronal cells. Studies suggest that it may be beneficial in treating conditions like diabetes and neurodegenerative diseases due to its ability to modulate various signaling pathways .

The synthesis of N'-(2-hydroxy-3-piperidin-1-ylpropoxy)pyridine-3-carboximidamide;dihydrochloride typically involves multiple steps:

- Starting Materials: The synthesis begins with pyridine-3-carboximidamide and 2-hydroxy-3-(1-piperidinyl)propyl chloride.

- Reaction Conditions: The reaction is generally carried out in an organic solvent, such as dichloromethane or ethanol, under basic conditions using sodium hydroxide or potassium carbonate.

- Purification: After the reaction, purification methods like recrystallization or chromatography are employed to isolate the final product.

This compound has several applications, particularly in the fields of:

- Pharmaceuticals: Due to its biological activity, it is explored for potential therapeutic uses in treating diabetes and neurodegenerative disorders.

- Research: BGP-15 serves as a valuable tool in studies related to metabolic pathways and neuroprotection mechanisms .

Interaction studies of N'-(2-hydroxy-3-piperidin-1-ylpropoxy)pyridine-3-carboximidamide;dihydrochloride have highlighted its role in various biochemical pathways. It has been shown to interact with specific receptors and enzymes involved in glucose metabolism and neuronal survival. These interactions suggest that the compound may influence insulin sensitivity and neuroprotective signaling cascades .

Several compounds share structural similarities with N'-(2-hydroxy-3-piperidin-1-ylpropoxy)pyridine-3-carboximidamide;dihydrochloride. Here are some notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-Methylpiperidine | C₇H₁₅N | Lacks the pyridine ring; primarily used as a solvent or reagent. |

| Nicotinamide | C₆H₆N₂O | Contains a pyridine ring but lacks the piperidinyl substitution; involved in NAD+ synthesis. |

| 4-Piperidone | C₅H₉NO | Similar piperidine structure but different functional groups; used in organic synthesis. |

Uniqueness of N'-(2-hydroxy-3-piperidin-1-ylpropoxy)pyridine-3-carboximidamide;dihydrochloride:

This compound uniquely combines both piperidine and pyridine functionalities, contributing to its distinct biological activities not observed in the other compounds listed above .

The synthesis methods, biological activities, and potential applications make N'-(2-hydroxy-3-piperidin-1-ylpropoxy)pyridine-3-carboximidamide;dihydrochloride a significant compound for further research and development in medicinal chemistry.

Purity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Pictograms

Acute Toxic

Wikipedia

Dates

2: Literati-Nagy Z, Tory K, Literáti-Nagy B, Kolonics A, VÃgh L Jr, VÃgh L, Mandl J, Szilvássy Z. A novel insulin sensitizer drug candidate-BGP-15-can prevent metabolic side effects of atypical antipsychotics. Pathol Oncol Res. 2012 Oct;18(4):1071-6. Epub 2012 Jun 30. PubMed PMID: 22743983.

3: Berkovich L, Sintov AC, Ben-Shabat S. Inhibition of cancer growth and induction of apoptosis by BGP-13 and BGP-15, new calcipotriene-derived vitamin D3 analogs, in-vitro and in-vivo studies. Invest New Drugs. 2013 Apr;31(2):247-55. doi: 10.1007/s10637-012-9839-1. Epub 2012 Jun 2. Erratum in: Invest New Drugs. 2013 Apr;31(2):490. PubMed PMID: 22661288.

4: Sarszegi Z, Bognar E, Gaszner B, Kónyi A, Gallyas F Jr, Sumegi B, Berente Z. BGP-15, a PARP-inhibitor, prevents imatinib-induced cardiotoxicity by activating Akt and suppressing JNK and p38 MAP kinases. Mol Cell Biochem. 2012 Jun;365(1-2):129-37. doi: 10.1007/s11010-012-1252-8. Epub 2012 Feb 14. PubMed PMID: 22350755.

5: Literáti-Nagy Z, Tory K, Literáti-Nagy B, Kolonics A, Török Z, Gombos I, Balogh G, VÃgh L Jr, Horváth I, Mandl J, Sümegi B, Hooper PL, VÃgh L. The HSP co-inducer BGP-15 can prevent the metabolic side effects of the atypical antipsychotics. Cell Stress Chaperones. 2012 Jul;17(4):517-21. doi: 10.1007/s12192-012-0327-5. Epub 2012 Feb 10. PubMed PMID: 22322357; PubMed Central PMCID: PMC3368033.

6: Gombos I, Crul T, Piotto S, Güngör B, Török Z, Balogh G, Péter M, Slotte JP, Campana F, Pilbat AM, Hunya A, Tóth N, Literati-Nagy Z, VÃgh L Jr, Glatz A, Brameshuber M, Schütz GJ, Hevener A, Febbraio MA, Horváth I, VÃgh L. Membrane-lipid therapy in operation: the HSP co-inducer BGP-15 activates stress signal transduction pathways by remodeling plasma membrane rafts. PLoS One. 2011;6(12):e28818. doi: 10.1371/journal.pone.0028818. Epub 2011 Dec 12. PubMed PMID: 22174906; PubMed Central PMCID: PMC3236211.

7: Literáti-Nagy B, Péterfai E, Kulcsár E, Literáti-Nagy Z, Buday B, Tory K, Mandl J, Sümegi B, Fleming A, Roth J, Korányi L. Beneficial effect of the insulin sensitizer (HSP inducer) BGP-15 on olanzapine-induced metabolic disorders. Brain Res Bull. 2010 Nov 20;83(6):340-4. doi: 10.1016/j.brainresbull.2010.09.005. Epub 2010 Sep 16. PubMed PMID: 20849938.

8: Berkovich L, Ben-Shabat S, Sintov AC. Induction of apoptosis and inhibition of prostate and breast cancer growth by BGP-15, a new calcipotriene-derived vitamin D3 analog. Anticancer Drugs. 2010 Jul;21(6):609-18. doi: 10.1097/CAD.0b013e328337f3e9. PubMed PMID: 20335794.

9: Nagy G, Szarka A, Lotz G, Dóczi J, Wunderlich L, Kiss A, Jemnitz K, Veres Z, Bánhegyi G, Schaff Z, Sümegi B, Mandl J. BGP-15 inhibits caspase-independent programmed cell death in acetaminophen-induced liver injury. Toxicol Appl Pharmacol. 2010 Feb 15;243(1):96-103. doi: 10.1016/j.taap.2009.11.017. Epub 2009 Nov 26. PubMed PMID: 19931551.

10: Literáti-Nagy B, Kulcsár E, Literáti-Nagy Z, Buday B, Péterfai E, Horváth T, Tory K, Kolonics A, Fleming A, Mandl J, Korányi L. Improvement of insulin sensitivity by a novel drug, BGP-15, in insulin-resistant patients: a proof of concept randomized double-blind clinical trial. Horm Metab Res. 2009 May;41(5):374-80. doi: 10.1055/s-0028-1128142. Epub 2009 Feb 12. PubMed PMID: 19214941.